molecular formula C14H26N2O B1306398 Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine CAS No. 436096-92-3

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B1306398
CAS No.: 436096-92-3
M. Wt: 238.37 g/mol
InChI Key: QDBFOYVRKFPXBU-UHFFFAOYSA-N
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Description

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine is a complex organic compound that features a cyclohexene ring, a morpholine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of the Cyclohexene Ring: Starting with a suitable precursor, such as cyclohexanol, the cyclohexene ring can be formed through dehydration reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, using reagents like morpholine and appropriate leaving groups.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate or a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexane ring and an amine group.

    Morpholine: A compound with a morpholine ring, commonly used in organic synthesis.

    Cyclohexene: A compound with a cyclohexene ring, used as a precursor in various chemical reactions.

Uniqueness

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine is unique due to its combination of a cyclohexene ring, a morpholine ring, and an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-2,14-15H,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFOYVRKFPXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389987
Record name Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-92-3
Record name N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436096-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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